Camelliagenin C

Triterpenoid Chemistry Structural Elucidation NMR Spectroscopy

Camelliagenin C (Theasapogenol C) is a pentacyclic triterpenoid sapogenin belonging to the oleanane class, characterized by a pentahydroxy substitution pattern (3β, 16α, 22α, 23, 28-pentahydroxy-olean-12-ene). It is the non-sugar aglycone component of certain tea seed saponins, primarily isolated from Camellia japonica, C.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 14440-27-8
Cat. No. B088477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliagenin C
CAS14440-27-8
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3
InChIKeySPCSEMLFKVZFJN-CUCCWGAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camelliagenin C (CAS 14440-27-8): A Pentahydroxy Oleanane Sapogenin for Triterpenoid Research and Derivatization


Camelliagenin C (Theasapogenol C) is a pentacyclic triterpenoid sapogenin belonging to the oleanane class, characterized by a pentahydroxy substitution pattern (3β, 16α, 22α, 23, 28-pentahydroxy-olean-12-ene) [1]. It is the non-sugar aglycone component of certain tea seed saponins, primarily isolated from Camellia japonica, C. oleifera, and C. sasanqua [1][2]. Its molecular formula is C₃₀H₅₀O₅, with a molecular weight of 490.7 g/mol [2]. This compound serves as the core scaffold for the pharmacologically active derivative Sasanquasaponin (SQS), making it a critical starting material and analytical reference standard for studies on anti-inflammatory triterpenoid saponins [3].

Why In-Class Oleanane Sapogenins Cannot Substitute for Camelliagenin C in Targeted Applications


Substituting Camelliagenin C with closely related sapogenins like Camelliagenin A or B, or other tea seed sapogenols such as Theasapogenol E, introduces significant structural and functional divergences that undermine both analytical accuracy and pharmacological outcomes. Camelliagenin A is a tetrol (C₃₀H₅₀O₄), lacking the C-23 hydroxyl group, whereas Camelliagenin B is a ketone at C-23 (C₃₀H₄₈O₅) [1]. These differences alter the hydrogen-bonding network and polarity, leading to distinct chromatographic retention times and ionization efficiencies critical for LC-MS quantification [2]. Critically, Camelliagenin C is the specific aglycone scaffold of Sasanquasaponin (SQS), a derivative with validated anti-inflammatory activity via NF-κB/MAPK pathway inhibition [3]. Using an incorrect sapogenin starting material would lead to a different saponin structure with unvalidated, potentially absent, bioactivity, rendering any structure-activity relationship (SAR) study or procurement decision invalid.

Quantitative Differentiation of Camelliagenin C from Structural Analogs: A Procurement-Focused Evidence Guide


Structural Differentiation via C-23 Hydroxyl vs. Ketone Group: Camelliagenin C vs. Camelliagenin B

Camelliagenin C is differentiated from its closest analog, Camelliagenin B, by the presence of a secondary hydroxyl group at the C-23 position instead of a ketone. This was established by the systematic structural elucidation of the three sapogenins from Camellia japonica. Camelliagenin C was determined to be 3β, 16α, 22α, 23, 28-pentahydroxy-olean-12-ene, while Camelliagenin B is the corresponding 23-oxo derivative (3β, 16α, 22α, 28-tetrahydroxy-olean-12-en-23-one) [1]. The difference of one oxygen atom and two hydrogen atoms (C₃₀H₄₈O₅ vs. C₃₀H₅₀O₅) results in distinct molecular ions and NMR chemical shifts, enabling unambiguous identification.

Triterpenoid Chemistry Structural Elucidation NMR Spectroscopy

Distinct Hydrogen-Bond Donor/Acceptor Capacity: Camelliagenin C vs. Camelliagenin A

Camelliagenin C possesses five hydroxyl groups, making it a pentol, in contrast to Camelliagenin A, which is a tetrol (3β, 16α, 22α, 28-tetrahydroxy-olean-12-ene) lacking the C-23 hydroxyl group [1]. This structural difference translates into a higher topological polar surface area (TPSA) for Camelliagenin C (101.00 Ų) compared to a predicted lower TPSA for Camelliagenin A due to one fewer hydroxyl contributor [2]. The increased hydrogen-bond donor count (5 vs. 4) enhances water solubility and alters the logP, directly affecting both extraction efficiency from natural sources and retention on reversed-phase HPLC columns [3].

Physicochemical Profiling Chromatography Solubility Prediction

Role as the Specific Aglycone Scaffold for Sasanquasaponin (SQS) Bioactivity

Camelliagenin C is the precise aglycone core of Sasanquasaponin (22-O-angeloyl camelliagenin C 3-O-...-β-D-glucopyranosiduronic acid). SQS, at a concentration of 30 μg/mL, significantly reduced LPS-induced reactive oxygen species (ROS) generation, inhibited the expression of iNOS and COX-2, and attenuated the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in RAW 264.7 macrophage cells [1]. This specific bioactivity is structurally dependent on the camelliagenin C scaffold; substitution with a camelliagenin A or B aglycone would yield an entirely different saponin with uncharacterized and likely divergent pharmacological effects.

Anti-inflammatory NF-κB Signaling SAR Study

Target Application Scenarios for Camelliagenin C Based on Verified Differential Evidence


Analytical Reference Standard for Quality Control of Sasanquasaponin (SQS)-Enriched Extracts

Due to its specific structural identity as the aglycone of SQS [1], high-purity Camelliagenin C is the essential reference material for the quantitative analysis of SQS in Camellia oleifera extracts using HPLC-ELSD or LC-MS. Its distinct chromatographic retention time, governed by its unique pentahydroxy substitution pattern, allows for precise standardization of botanical raw materials and finished products, ensuring batch-to-batch consistency for anti-inflammatory applications [2].

Synthetic Starting Material for Structure-Activity-Relationship (SAR) Studies on Oleanane-Type Anti-Inflammatory Saponins

The confirmed structure of Camelliagenin C, particularly the crucial C-23 hydroxyl group [3], makes it the validated starting block for semi-synthetic derivatization. Researchers can selectively glycosylate or acylate this scaffold to generate novel SQS analogs, systematically probing the impact of the aglycone on NF-κB and MAPK pathway inhibition, a well-defined anti-inflammatory mechanism established for the parent saponin [1].

Chemotaxonomic Marker for Authentication of Camellia Species and Tea Seed Oils

Camelliagenin C is a specific secondary metabolite reported in Camellia oleifera and C. sasanqua [4]. Its presence, particularly in its unique pentahydroxy form distinguishable from the co-occurring Camelliagenin A and B, serves as a robust chemotaxonomic marker. Procurement of the pure compound enables the development of targeted metabolomic or fingerprinting methods to authenticate botanical ingredients and detect adulteration in high-value oils and extracts [3].

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